(2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a piperazine ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 4-benzylpiperazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a benzofuranone derivative, while reduction can produce a benzofuranol derivative.
Scientific Research Applications
(2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound’s unique structure makes it a candidate for use in materials science, such as in the development of new polymers or as a component in electronic devices.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The piperazine ring and benzofuran core are key structural features that enable the compound to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(4-methylpiperazin-1-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one: Similar structure but with a methyl group instead of a benzyl group.
(2Z)-2-[(4-phenylpiperazin-1-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
The uniqueness of (2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group, in particular, may enhance its binding affinity to certain targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
(2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-16-6-7-17-18(12-16)25-19(20(17)24)14-22-10-8-21(9-11-22)13-15-4-2-1-3-5-15/h1-7,12,14,23H,8-11,13H2/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHQXYAMQGJIIJ-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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